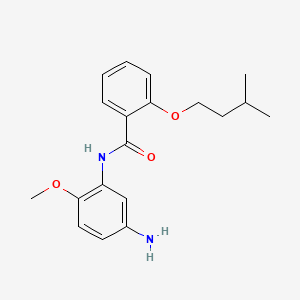

N-(5-Amino-2-methoxyphenyl)-2-(isopentyloxy)-benzamide

Description

Overview of Benzamide Derivatives in Chemical Research

Benzamide derivatives constitute a fundamental class of organic compounds characterized by the presence of an amide functional group attached to a benzene ring, with the general chemical formula representing the simplest member being C₇H₇NO. These compounds have emerged as critical scaffolds in medicinal chemistry and pharmaceutical research due to their versatility and broad spectrum of biological activities. The structural framework of benzamides allows for extensive chemical modifications, enabling researchers to develop compounds with tailored properties for specific applications.

The significance of benzamide derivatives in chemical research stems from their presence as core structures in numerous commercially available drugs across multiple therapeutic categories. Research has demonstrated that substituted benzamides serve as the foundation for analgesics such as ethenzamide and salicylamide, antidepressants including moclobemide, antiemetics and prokinetics like metoclopramide and cisapride, and antipsychotics such as amisulpride and sulpiride. Additionally, these compounds have found applications in opioid development and various other pharmaceutical categories, highlighting their versatility as chemical scaffolds.

Recent research efforts have focused on the synthesis and evaluation of novel benzamide derivatives for anticancer applications, with studies demonstrating that modifications to the benzamide structure can significantly enhance antiproliferative activities against various cancer cell lines. Investigators have synthesized fourteen N-substituted benzamide derivatives and evaluated their effectiveness against MCF-7, A549, K562, and MDA-MB-231 cancer cell lines, revealing that specific structural modifications can improve biological activity compared to established compounds like Entinostat. The structure-activity relationship studies have indicated that the 2-substituent of the phenyl ring and heteroatoms capable of chelating with zinc ions are critical for maintaining antiproliferative activity.

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-(3-methylbutoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-13(2)10-11-24-17-7-5-4-6-15(17)19(22)21-16-12-14(20)8-9-18(16)23-3/h4-9,12-13H,10-11,20H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKBAPLDOYFKNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(Isopentyloxy)benzoic Acid or Acid Chloride

The isopentyloxy substituent is introduced typically via nucleophilic substitution or etherification of a hydroxybenzoic acid derivative.

- Etherification: 2-hydroxybenzoic acid is reacted with isopentyl bromide or isopentyl tosylate under basic conditions (e.g., K2CO3 in acetone or DMF) to yield 2-(isopentyloxy)benzoic acid.

- Acid chloride formation: The resulting 2-(isopentyloxy)benzoic acid is converted to the acid chloride using reagents such as thionyl chloride (SOCl2) under reflux conditions in anhydrous solvent (e.g., dichloromethane or toluene).

This acid chloride is a reactive intermediate for amide bond formation.

Preparation of 5-Amino-2-methoxyaniline

This compound can be prepared via reduction of the corresponding nitro compound or procured commercially. It features an amino group ortho to a methoxy substituent on the phenyl ring.

Amide Bond Formation (Key Step)

The coupling of 5-amino-2-methoxyaniline with 2-(isopentyloxy)benzoyl chloride is performed under anhydrous conditions to avoid hydrolysis of the acid chloride. Typical conditions include:

- Solvent: Dichloromethane (DCM), ethyl acetate, or tetrahydrofuran (THF).

- Base: Triethylamine or pyridine to neutralize the hydrochloric acid generated.

- Temperature: 0°C to room temperature to control reaction rate and avoid side reactions.

- Time: 1–3 hours until completion, monitored by TLC or HPLC.

After reaction completion, the mixture is quenched with water, and the product is extracted, purified by recrystallization or chromatography.

Representative Experimental Procedure

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1. Preparation of acid chloride | 2-(Isopentyloxy)benzoic acid (1 eq) + SOCl2 (excess), reflux 2–3 h, dry solvent | Formation of 2-(isopentyloxy)benzoyl chloride |

| 2. Amide coupling | 5-Amino-2-methoxyaniline (1 eq), triethylamine (2 eq), acid chloride (1 eq), DCM, 0°C to RT, 2 h | Formation of N-(5-amino-2-methoxyphenyl)-2-(isopentyloxy)-benzamide |

| 3. Workup and purification | Quench with water, extract organic layer, dry over MgSO4, concentrate, recrystallize | Pure target compound |

Analytical and Yield Data

While direct literature data specific to this exact compound’s preparation is limited, analogous benzamide syntheses report yields typically in the range of 70–95%, depending on purity and scale. Purification is often achieved by recrystallization from ethanol or ethyl acetate/petroleum ether mixtures.

| Parameter | Typical Value/Range |

|---|---|

| Reaction yield | 70% – 95% |

| Purity (HPLC) | >95% |

| Melting point | Not widely reported, expected >150°C |

| Solvent for recrystallization | Ethanol, ethyl acetate/petroleum ether |

| Reaction time | 1–3 hours |

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Etherification | 2-Hydroxybenzoic acid, isopentyl bromide, K2CO3, acetone, reflux | 80–90 | Formation of 2-(isopentyloxy)benzoic acid |

| 2 | Acid chloride formation | SOCl2, reflux, dry solvent | 90–95 | Conversion to acid chloride |

| 3 | Amide coupling | 5-Amino-2-methoxyaniline, triethylamine, DCM, 0°C to RT | 70–95 | Formation of target benzamide |

| 4 | Purification | Recrystallization (ethanol or ethyl acetate/petroleum ether) | — | Achieves high purity |

Chemical Reactions Analysis

Types of Reactions: N-(5-Amino-2-methoxyphenyl)-2-(isopentyloxy)-benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The methoxy and isopentyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Potential

N-(5-Amino-2-methoxyphenyl)-2-(isopentyloxy)-benzamide is being investigated for its potential as a pharmacophore in drug development. The compound may interact with specific enzymes or receptors, making it a candidate for designing inhibitors or modulators in therapeutic contexts.

Case Study: Enzyme Inhibition

In studies examining enzyme inhibition, compounds similar to this compound have shown promise in targeting kinases involved in cancer pathways. For instance, derivatives have been tested against protein kinases, demonstrating effective binding and inhibition, which could lead to potential cancer therapies.

Novel Material Development

The compound is also explored for its applications in the synthesis of novel materials with unique electronic or optical properties. Its structure can be utilized to create polymers or coatings that exhibit specific functionalities.

Case Study: Polymer Synthesis

Research has indicated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. This makes it suitable for applications in electronics and coatings.

| Material Type | Application |

|---|---|

| Polymers | Electronics, Coatings |

| Coatings | Protective layers with enhanced properties |

Building Block for Complex Molecules

In organic synthesis, this compound serves as an intermediate for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions.

Reactions Involved

- Oxidation: Can produce nitroso or quinone derivatives.

- Reduction: Yields various amine derivatives.

- Substitution: Functional groups can be replaced under nucleophilic conditions.

| Reaction Type | Typical Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Nitroso derivatives |

| Reduction | Lithium aluminum hydride | Amine derivatives |

| Substitution | Sodium hydride | Substituted benzamides |

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(isopentyloxy)-benzamide involves its interaction with specific molecular targets. The amino and methoxy groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Key structural analogs differ in substituent type, position, and electronic properties:

*Estimated based on structural similarity.

Key Observations :

- Electron Effects: Methoxy (target) vs. fluorine () alters electron density, impacting receptor binding.

- Positional Isomerism : The target’s 2-isopentyloxy group may confer better steric fit in hydrophobic pockets compared to 3-substituted analogs ().

- Halogenation : Chlorine () increases molecular weight and electronegativity, possibly enhancing binding but raising toxicity concerns.

Anticancer Potential

- Sigma Receptor Targeting : Benzamides like [¹²⁵I]PIMBA () show high affinity for σ-receptors in prostate cancer. The target’s branched alkoxy group may enhance lipophilicity, promoting tumor retention, though direct data are lacking.

- Colony Inhibition: Nonradioactive PIMBA inhibits prostate cancer cell colonies (IC₅₀ ~10 nM) . The target’s amino and methoxy groups could modulate similar activity.

Antimicrobial Activity

- 2-Azetidinone Derivatives: Compound 4 () exhibits potent antimicrobial activity (MIC ~2 µg/mL). The target’s isopentyloxy group may improve membrane penetration but requires empirical validation.

Antioxidant Capacity

- Trihydroxy-Benzamide (THHEB): IC₅₀ = 22.8 µM for DPPH scavenging ().

Physicochemical Properties

Biological Activity

N-(5-Amino-2-methoxyphenyl)-2-(isopentyloxy)-benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C19H24N2O3

- Molecular Weight : 328.41 g/mol

The structure features an amino group, a methoxy group, and an isopentyloxy group attached to a benzamide core. This unique arrangement contributes to its biological activity and interaction with various molecular targets.

This compound exhibits its biological effects primarily through:

- Binding Interactions : The amino and methoxy groups facilitate binding to specific enzymes or receptors, modulating biological pathways.

- Targeting Inflammatory Pathways : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. For instance, it has been shown to:

- Induce apoptosis in cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatoma (HepG2) cells .

- Trigger mitochondrial pathways leading to cell death through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest it may inhibit the growth of various bacterial strains, making it a candidate for further development in treating infections.

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Materials : 5-amino-2-methoxybenzoic acid and 2-isopentyloxybenzoic acid.

- Reagents : Common reagents include coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.

- Conditions : The reaction is usually carried out under controlled temperature and pH to ensure optimal yield.

The following table summarizes the synthesis steps:

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1 | Activation of carboxylic acid | EDC, DMAP (4-Dimethylaminopyridine) |

| 2 | Coupling reaction | Anhydrous conditions |

| 3 | Purification | Column chromatography |

Research Findings

Recent studies have highlighted various aspects of the compound's biological activity:

- Anticancer Studies :

- Inflammatory Response :

-

Analgesic Effects :

- This compound exhibited COX-1 inhibitory activity comparable to indomethacin, indicating potential analgesic properties.

Q & A

Q. What are the critical parameters for scaling up synthesis without compromising purity?

- Methodology :

- Process Optimization : Use flow chemistry for exothermic steps (e.g., coupling reactions) to maintain temperature control.

- Purification : Employ flash chromatography (gradient elution) or recrystallization (ethanol/water mixtures) for bulk purification. Monitor intermediates via inline PAT tools .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.